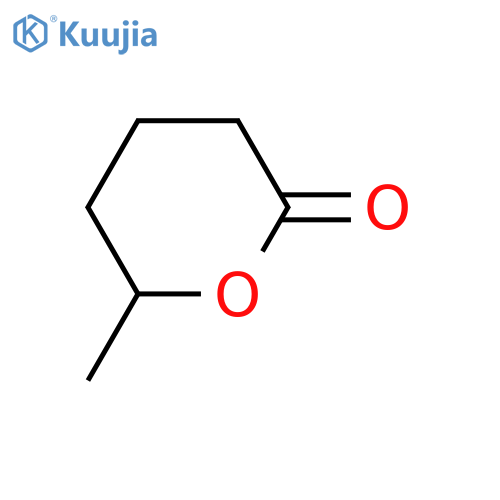

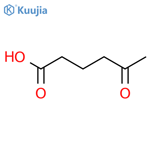

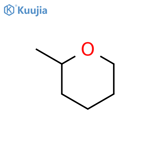

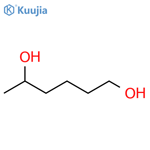

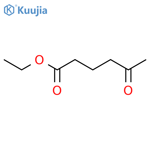

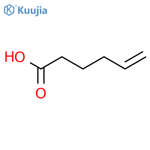

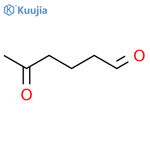

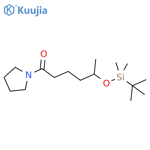

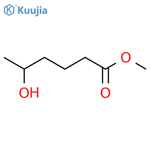

Efficient hydrogenation of levulinic acid catalyzed by spherical NHC-Ir assemblies with atmospheric pressure of hydrogen

,

Green Chemistry,

2021,

23(14),

5037-5042